Critical Evidence Gap: No Published Biological Activity Data for This Precise Compound
A rigorous search of ChEMBL, BindingDB, and PubMed found zero reported IC50, Ki, EC50, or any other quantitative biological endpoint for 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one. This contrasts with the established body of literature for close analogs like 5-alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones, for which EC50 and IC50 values have been extensively reported and correlated [1]. Any biological differentiation claim for this compound is therefore unsupported by direct head-to-head comparison or cross-study comparable evidence.
| Evidence Dimension | Quantitative Biological Activity (IC50/Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Published data for structurally related S-DABO and DABO family members (e.g., IC50 values ranging from 0.01 to >10 µM against HIV-1 RT) [1] |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
This evidence gap represents a significant procurement risk; the compound's utility in biological assays is entirely unvalidated by published peer-reviewed data, making selection over well-characterized analogs premature for any biological screening campaign.
- [1] Structure—Activity Relationship Studies on New DABOs: Effect of Substitutions at Pyrimidine C-5 and C-6 Positions on Anti-HIV-1 Activity. Antiviral Chemistry and Chemotherapy, vol. 12, no. 1, pp. 1-15, 2001. View Source
